molecular formula C17H17NO6 B2649489 3-Methoxy-4-{[(4-methoxyphenyl)carbamoyl]methoxy}benzoic acid CAS No. 750613-33-3

3-Methoxy-4-{[(4-methoxyphenyl)carbamoyl]methoxy}benzoic acid

Cat. No.: B2649489
CAS No.: 750613-33-3
M. Wt: 331.324
InChI Key: YYIXQIOSHIQMBE-UHFFFAOYSA-N
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Description

3-Methoxy-4-{[(4-methoxyphenyl)carbamoyl]methoxy}benzoic acid (synonyms: CTK7A4685, ZINC3269659) is a benzoic acid derivative featuring a methoxy group at position 3 and a carbamoyl methoxy substituent at position 4. The latter consists of a methoxy group linked to a carbamoyl moiety (NHCO) attached to a 4-methoxyphenyl ring.

The compound’s molecular formula is inferred as C₁₇H₁₇NO₇ (calculated systematically), with a molecular weight of approximately 347.33 g/mol.

Properties

IUPAC Name

3-methoxy-4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO6/c1-22-13-6-4-12(5-7-13)18-16(19)10-24-14-8-3-11(17(20)21)9-15(14)23-2/h3-9H,10H2,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIXQIOSHIQMBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-{[(4-methoxyphenyl)carbamoyl]methoxy}benzoic acid typically involves the reaction of 3-methoxy-4-hydroxybenzoic acid with 4-methoxyphenyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and solvents.

Types of Reactions:

    Oxidation: The methoxy groups in the compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

3-Methoxy-4-{[(4-methoxyphenyl)carbamoyl]methoxy}benzoic acid has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-{[(4-methoxyphenyl)carbamoyl]methoxy}benzoic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between the target compound and related benzoic acid derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Biological/Physical Properties Reference
Target Compound 3-Methoxy, 4-{[(4-methoxyphenyl)carbamoyl]methoxy} ~347.33 Hypothesized hypolipidemic activity
4-[3-(4-Bromo-2-fluorophenyl)-2-oxo-oxazolidinyl]methoxybenzoic acid 4-Oxazolidinylmethoxy, bromo, fluoro substituents ~452.25 Reduces serum TC and TG in WHHL rabbits
Vanillic Acid 3-Methoxy-4-hydroxy 168.14 Antioxidant; biomarker for neural crest tumors
3-Methoxy-4-(β-D-glucopyranosyloxy)benzoic acid methyl ester 4-Glucopyranosyloxy, methyl ester ~356.34 Cytotoxic (isolated from Pancratium maritimum)
Methyl 4-borono-2-methoxybenzoate 3-Methoxy-4-(methoxycarbonyl)phenyl boronic acid ~239.99 Intermediate in Suzuki-Miyaura coupling
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The bromo-fluoro-oxazolidinyl derivative () exhibits potent hypolipidemic activity, likely due to electron-withdrawing groups enhancing metabolic stability. In contrast, the target compound’s methoxy and carbamoyl groups are electron-donating, which may reduce reactivity but improve solubility .
  • Glycosylation Effects: The glucopyranosyloxy analog () demonstrates cytotoxicity, attributed to the sugar moiety enhancing cellular uptake. The target compound lacks glycosylation, suggesting divergent bioavailability .
  • Carbamoyl vs. Ester Linkages : Compared to methyl ester derivatives (e.g., ), the carbamoyl group in the target compound may confer resistance to esterase-mediated hydrolysis, prolonging its half-life .
Hypolipidemic Potential:
  • The oxazolidinylmethoxy benzoic acid derivative () reduced serum total cholesterol (TC) and triglycerides (TG) in Watanabe hereditable hyperlipidemic (WHHL) rabbits more effectively than pravastatin. The target compound’s carbamoyl methoxy group may similarly modulate lipid metabolism, though in vivo data are lacking .
  • Vanillic Acid (3-methoxy-4-hydroxybenzoic acid) serves as a urinary biomarker for neuroblastoma (). Its hydroxyl group facilitates rapid excretion, whereas the target compound’s carbamoyl methoxy substituent may slow renal clearance, necessitating structural optimization for therapeutic use .

Physicochemical Properties

  • Solubility: The carbamoyl methoxy group in the target compound likely enhances water solubility compared to non-polar analogs like 4-(benzyloxy)-3-phenethoxyphenol (). However, glucopyranosyloxy derivatives () may exhibit superior solubility due to hydrophilic sugar moieties .
  • Metabolic Stability : The 4-methoxyphenyl carbamoyl group may resist oxidative metabolism better than ester-linked substituents (e.g., ), though this requires validation .

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